3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid 3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13283536
InChI: InChI=1S/C18H13NO5/c20-14(8-9-15(21)22)19-13-7-3-6-12-16(13)18(24)11-5-2-1-4-10(11)17(12)23/h1-7H,8-9H2,(H,19,20)(H,21,22)
SMILES: C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCC(=O)O
Molecular Formula: C18H13NO5
Molecular Weight: 323.3 g/mol

3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid

CAS No.:

Cat. No.: VC13283536

Molecular Formula: C18H13NO5

Molecular Weight: 323.3 g/mol

* For research use only. Not for human or veterinary use.

3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid -

Specification

Molecular Formula C18H13NO5
Molecular Weight 323.3 g/mol
IUPAC Name 4-[(9,10-dioxoanthracen-1-yl)amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C18H13NO5/c20-14(8-9-15(21)22)19-13-7-3-6-12-16(13)18(24)11-5-2-1-4-10(11)17(12)23/h1-7H,8-9H2,(H,19,20)(H,21,22)
Standard InChI Key WTUGSUBIJLXAFU-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCC(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCC(=O)O

Introduction

3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic acid is an organic compound that combines an anthracene moiety with a propanoic acid functional group. This unique structure makes it a subject of interest in materials science and organic chemistry due to its potential applications in various scientific fields. The compound is classified as a carboxylic acid derivative, featuring both aromatic and aliphatic components, which are crucial for studies in organic synthesis and material properties.

Synthesis Methods

The synthesis of 3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic acid typically involves multi-step organic reactions. These methods require specific conditions such as controlled temperatures and inert atmospheres to prevent undesired side reactions. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.

Chemical Reactions and Applications

3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic acid can participate in various chemical reactions, including esterification and electrophilic aromatic substitution. The presence of electron-withdrawing groups enhances nucleophilicity at certain positions on the anthracene ring, making it suitable for further functionalization and modification for specific applications.

Reaction TypeDescription
EsterificationReacts with alcohols to form esters
Electrophilic Aromatic SubstitutionAllows for further functionalization of the anthracene ring

Potential Applications

While specific applications of 3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic acid are not extensively detailed in the available literature, its unique structure suggests potential uses in materials science and organic chemistry. Compounds with similar structures have shown promise in biological activities, such as cytotoxicity and inhibition of specific enzymes, as seen in related propanoic acid derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator